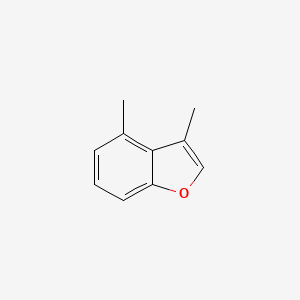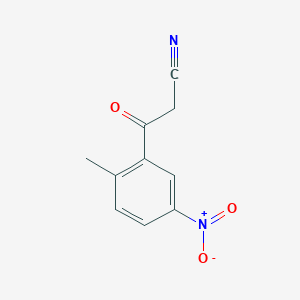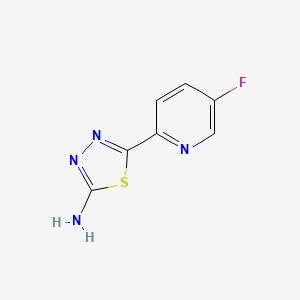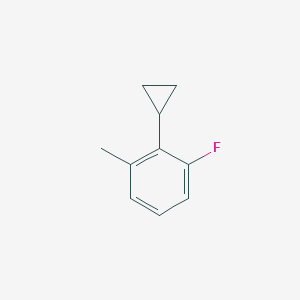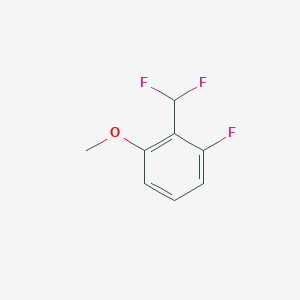
2-(Difluoromethyl)-3-fluoroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-fluoroanisole is an organic compound characterized by the presence of both difluoromethyl and fluoro groups attached to an anisole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoroanisole typically involves the introduction of difluoromethyl and fluoro groups onto an anisole backbone. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. For example, the reaction of anisole with difluoromethylating agents under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Utilizing advanced difluoromethylation techniques, such as metal-catalyzed cross-coupling reactions, can streamline the production process and make it more efficient .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3-fluoroanisole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized anisole derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-fluoroanisole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)-3-fluoroanisole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as hydroxyl or thiol groups. This allows the compound to interact with enzymes and receptors in a manner similar to naturally occurring molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethyl nitrile oxide
- Difluoromethyl pyridines
Uniqueness
2-(Difluoromethyl)-3-fluoroanisole is unique due to the presence of both difluoromethyl and fluoro groups on an anisole structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H7F3O |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C8H7F3O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,8H,1H3 |
Clave InChI |
AGLXZMZUCIVUJV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




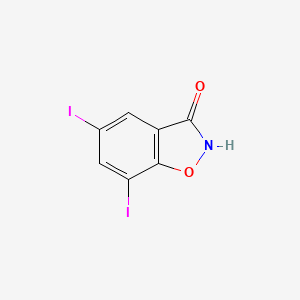



![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)

